(2-Acetylphenyl)methanesulfinic acid
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Overview
Description
(2-Acetylphenyl)methanesulfinic acid is an organosulfur compound with a unique structure that combines an acetyl group and a methanesulfinic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylphenyl)methanesulfinic acid typically involves the reaction of 2-acetylphenyl sulfone with reducing agents. One common method is the reduction of 2-acetylphenyl sulfone using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation of 2-acetylphenyl sulfone. This process can be optimized for large-scale production by adjusting parameters like temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Acetylphenyl)methanesulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced sulfur-containing compounds.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
(2-Acetylphenyl)methanesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2-Acetylphenyl)methanesulfinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The sulfinic acid moiety can act as a nucleophile or electrophile, depending on the reaction conditions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler analog with a sulfonic acid group instead of a sulfinic acid group.
Benzene sulfonic acid: Another related compound with a sulfonic acid group attached to a benzene ring.
Phenylmethanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness
(2-Acetylphenyl)methanesulfinic acid is unique due to the presence of both an acetyl group and a methanesulfinic acid moiety on the same phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
92912-36-2 |
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Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(2-acetylphenyl)methanesulfinic acid |
InChI |
InChI=1S/C9H10O3S/c1-7(10)9-5-3-2-4-8(9)6-13(11)12/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
VIHFGYMNNZWFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CS(=O)O |
Origin of Product |
United States |
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